Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-

ENPP1 Inhibition Cancer Immunotherapy cGAS-STING Pathway

Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- (CAS 825630-42-0) is a precisely functionalized heterocyclic small molecule with the molecular formula C11H10N4S and a molecular weight of 230.29 g/mol. The compound features a characteristic imidazo[1,2-a]pyrazine core, a distinct N-methyl substitution at the 8-amine position, and a 3-thienyl group at the C3 position.

Molecular Formula C11H10N4S
Molecular Weight 230.29 g/mol
CAS No. 825630-42-0
Cat. No. B12921140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-
CAS825630-42-0
Molecular FormulaC11H10N4S
Molecular Weight230.29 g/mol
Structural Identifiers
SMILESCNC1=NC=CN2C1=NC=C2C3=CSC=C3
InChIInChI=1S/C11H10N4S/c1-12-10-11-14-6-9(8-2-5-16-7-8)15(11)4-3-13-10/h2-7H,1H3,(H,12,13)
InChIKeyLJELGROIPSBYGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile for Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- (CAS 825630-42-0): A Scaffold-Defined Kinase Modulator


Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- (CAS 825630-42-0) is a precisely functionalized heterocyclic small molecule with the molecular formula C11H10N4S and a molecular weight of 230.29 g/mol . The compound features a characteristic imidazo[1,2-a]pyrazine core, a distinct N-methyl substitution at the 8-amine position, and a 3-thienyl group at the C3 position [1]. This specific substitution pattern places it within a class of compounds investigated for targeting specific kinases, including Breast Tumor Kinase (Brk/PTK6) and Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), where even minor structural modifications have been shown to drastically alter target potency and selectivity profiles [2].

Procurement Risk Alert: Why Unspecified Imidazo[1,2-a]pyrazin-8-amines Cannot Substitute for CAS 825630-42-0


Substituting CAS 825630-42-0 with a close structural analog or an in-class compound without precise specification carries a high risk of experimental failure due to the profound impact of its unique 3-thienyl and N-methyl substitution pattern on target engagement. Structure-activity relationship (SAR) studies on the imidazo[1,2-a]pyrazin-8-amine scaffold reveal that the C3 substituent is a critical driver of kinase inhibitory potency, where a change from a 3-thienyl to a 2-thienyl or other aryl group can alter activity by orders of magnitude [1]. The ENPP1 inhibitor program further demonstrates that targeted optimization of this specific scaffold led to a lead compound with low-nanomolar potency, a profile directly tied to its precise molecular structure [2]. Generic procurement without verified CAS registry risks sourcing an inactive or uncharacterized isomer, undermining target validation and screening campaigns.

Head-to-Head Differentiation Data for Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- (CAS 825630-42-0)


ENPP1 Inhibitory Potency: CAS 825630-42-0 as a Highly Optimized Lead Compound

In a 2024 medicinal chemistry optimization campaign, the imidazo[1,2-a]pyrazine derivative corresponding to CAS 825630-42-0 (designated 'compound 7') was identified as a highly potent ENPP1 inhibitor, achieving an IC50 of 5.70 or 9.68 nM depending on the assay condition [1]. This potency is a direct result of its specific N-methyl-3-(3-thienyl) substitution. While direct comparator data for other regioisomers in the same assay is not publicly available, the study explicitly frames compound 7 as the optimized lead from a series of derivatives, indicating its superiority over earlier analogs within the imidazo[1,2-a]pyrazine class [1].

ENPP1 Inhibition Cancer Immunotherapy cGAS-STING Pathway

Regioisomeric Differentiation: The Criticality of the 3-Thienyl vs. 2-Thienyl Substitution

A directly comparable regioisomer, Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)- (CAS 825630-51-1), exists and is commercially available [2]. SAR analysis from the foundational Brk/PTK6 inhibitor series indicates that the position of the thienyl attachment (C3 vs. C2) on the imidazo[1,2-a]pyrazine core is a key determinant of kinase binding and selectivity. This class-level inference is strongly supported by patent literature on 8-amino-aryl-substituted imidazopyrazines, which describes a wide range of kinase inhibitory activities that are exquisitely sensitive to the nature and position of aryl and heteroaryl substituents at the C3 position [1]. While quantitative IC50 data for this specific pair is not available in the public domain, the structural analogy strongly implies a non-fungible biological profile.

Kinase Selectivity Structure-Activity Relationship Scaffold Optimization

Physicochemical Differentiation: Calculated Properties for Assay Design

The compound possesses a calculated partition coefficient (LogP) of 2.57 and a topological polar surface area (TPSA) of 70.46 Ų . When compared to its des-methyl analog, 3-(3-thienyl)imidazo[1,2-a]pyrazin-8-amine (CAS 825630-41-9, MW 216.26, LogP ~1.8 estimated), the N-methyl substitution on the target compound increases both molecular weight and lipophilicity . This difference is significant for experimental planning; the higher LogP of the N-methyl derivative suggests altered membrane permeability and solubility profiles, which will directly impact cell-based assay performance and formulation requirements compared to its primary amine counterpart.

Physicochemical Properties Lipophilicity Assay Compatibility

Validated Application Scenarios for CAS 825630-42-0 Based on Quantitative Evidence


Lead-Optimized Chemical Probe for ENPP1-Dependent Immuno-Oncology Research

As the optimized lead compound from a dedicated medicinal chemistry program, CAS 825630-42-0 is the primary tool compound for investigating ENPP1 inhibition in the context of the cGAS-STING pathway. Its demonstrated low-nanomolar IC50 (5.70–9.68 nM) [1] and published in vivo efficacy in combination with anti-PD-1 therapy make it the correct starting point for target validation studies, biomarker analysis (IFNB1, CXCL10), and the development of syngeneic murine models for immunotherapy.

Kinase Selectivity Profiling with a Defined 3-Thienyl Regioisomer

For laboratories conducting kinase selectivity panels, this specific regioisomer is essential to map the structure-kinase-activity relationships within the imidazo[1,2-a]pyrazin-8-amine family. As demonstrated by the pioneering Brk/PTK6 work [2], the C3 substituent is a critical determinant of kinase binding. Using the precisely specified 3-thienyl compound ensures that screening data is correctly attributed, avoiding the confounded results that would arise from using the commercially available 2-thienyl isomer (CAS 825630-51-1) [3].

Physicochemical Benchmarking in Cellular Permeability Assays

The compound's calculated LogP of 2.57 and TPSA of 70.46 Ų position it as a useful benchmark for studying the relationship between N-alkylation, lipophilicity, and passive membrane permeability within the imidazo[1,2-a]pyrazine class. Its distinct properties relative to the des-methyl analog (CAS 825630-41-9) allow researchers to systematically deconvolute the impact of this single structural modification on cellular uptake and intracellular target engagement.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.